Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 907971-20-4
Cat. No.: VC5362185
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 907971-20-4 |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.36 |
| IUPAC Name | methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
| Standard InChI Key | OBPJRHCPZYLPCR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The molecular architecture of methyl 2-(benzylthio)-7-methyl triazolo[1,5-a]pyrimidine-6-carboxylate comprises a triazolopyrimidine core fused with a triazole ring. Key substituents include:
-
Benzylthio group (-S-CH-CH): Introduces steric bulk and potential hydrophobic interactions with biological targets.
-
Methyl group (-CH): Enhances metabolic stability and modulates electron density within the pyrimidine ring.
-
Carboxylate ester (-COOCH): Improves solubility and serves as a prodrug motif for potential hydrolysis to active carboxylic acid derivatives.
The compound’s planar triazolopyrimidine system enables π-π stacking interactions, while the benzylthio group may participate in hydrogen bonding or van der Waals forces, critical for target binding. Table 1 summarizes its molecular properties.
Table 1: Molecular Properties of Methyl 2-(Benzylthio)-7-Methyl Triazolo[1,5-a]Pyrimidine-6-Carboxylate
| Property | Value |
|---|---|
| CAS Number | 907971-20-4 |
| Molecular Formula | |
| Molecular Weight | 314.36 g/mol |
| Key Functional Groups | Triazolopyrimidine, Benzylthio, Methyl, Carboxylate |
Synthesis and Reaction Pathways
The synthesis of methyl 2-(benzylthio)-7-methyl triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-component reactions (MCRs) or sequential functionalization of preformed triazolopyrimidine cores. A representative route includes:
Knoevenagel Condensation and Cyclization
-
Knoevenagel Intermediate Formation: Ethyl cyanoacetate reacts with benzaldehyde derivatives in the presence of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst, forming α,β-unsaturated intermediates .
-
Triazole Incorporation: 3-Amino-1,2,4-triazole attacks the Knoevenagel adduct, followed by intramolecular cyclization to yield the triazolopyrimidine scaffold .
-
Thioether Introduction: Benzylthiol undergoes nucleophilic substitution at position 2 of the triazolopyrimidine core, facilitated by base-mediated deprotonation.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Knoevenagel Adduct | TMDP, Ethanol, 80°C | 72–85% |
| Cyclization | HCl, Reflux | 65–78% |
| Benzylthio Substitution | KCO, DMF, 60°C | 50–62% |
Mechanistic studies suggest TMDP activates both aldehydes and nitriles via hydrogen bonding, accelerating enolate formation and cyclization . Alternative routes using ionic liquids or porous organic polymers have been reported but remain less efficient .
Biological Activities and Mechanistic Insights
While direct pharmacological data for this compound are sparse, structurally related triazolopyrimidines exhibit:
Anticancer Activity
-
Cell Proliferation Inhibition: Analogous derivatives inhibit kinase signaling pathways (e.g., EGFR, VEGFR) by competing with ATP-binding sites.
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, Caspase-3) and downregulation of Bcl-2 have been observed in leukemia cell lines.
| Compound | IC (Cancer Cells) | Antiviral EC |
|---|---|---|
| Methyl 2-(benzylthio)- | Not reported | Not reported |
| Ethyl 7-methyl analog | 8.7 μM (HeLa) | 12.3 μM (H1N1) |
Structure-Activity Relationship (SAR) Analysis
Critical substituents influencing activity include:
-
Benzylthio Group: Enhances lipophilicity and target binding via hydrophobic pockets. Replacement with smaller thioethers (e.g., methylthio) reduces potency .
-
Carboxylate Ester: Methoxy esters improve cell permeability compared to ethyl analogs, as evidenced by higher HeLa cell uptake .
-
Methyl at Position 7: Steric shielding prevents metabolic oxidation, prolonging half-life in vitro.
Future Directions and Applications
-
Drug Development: Prodrug optimization (e.g., hydrolyzable esters) could enhance bioavailability.
-
Targeted Therapies: Conjugation with tumor-homing peptides may improve selectivity .
-
Broad-Spectrum Antivirals: Screening against emerging RNA viruses (e.g., SARS-CoV-2 variants) is warranted .
Comparative Analysis with Ethyl Ester Analog
The ethyl 7-methyl-2-[(4-methylbenzyl)thio] analog (CAS 1306738-68-0) exhibits a molecular weight of 342.42 g/mol and slightly reduced cytotoxicity (IC = 11.2 μM in HeLa) . The ethyl ester’s larger size may hinder membrane permeability, underscoring the methyl ester’s pharmacological advantages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume